molecular formula C17H21N3O3 B2628289 N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide CAS No. 947031-82-5

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide

Cat. No.: B2628289
CAS No.: 947031-82-5
M. Wt: 315.373
InChI Key: DQBNGEQSFYJPSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a phenyl group via a carboxamide linkage. This phenyl group is further substituted with a carbamoyl group, which is attached to a propyl chain bearing a dimethylamino group.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, with its molecular formula C17H21N3O3, likely has properties common to other organic compounds with similar functional groups.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide and its derivatives have been shown to possess significant antibacterial and antifungal activities. This was demonstrated in the synthesis and evaluation of two thiophene-3-carboxamide derivatives, which exhibited these properties (Vasu et al., 2003).

Anti-Influenza Activity

A novel series of furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Specifically, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a showed the most effective activity against this virus (Yu Yongshi et al., 2017).

Corrosion Inhibition

N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC) has been synthesized and characterized for its corrosion inhibition efficiency on brass in HCl medium. The compound demonstrated an increase in inhibition efficiency with concentration and temperature, acting as a mixed-type corrosion inhibitor (Zulfareen et al., 2016).

Anticancer Potential

There is evidence suggesting the potential of furan-2-carboxamide derivatives as antitumor agents. A series of phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide were synthesized and evaluated for in vivo antitumor activity, with some compounds showing significant activity in solid tumor models (Atwell et al., 1989).

Safety and Hazards

When handling this compound, it’s important to follow standard laboratory safety guidelines. This includes wearing personal protective equipment such as gloves and safety glasses . In case of contact with skin or eyes, rinse immediately with plenty of water .

Properties

IUPAC Name

N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20(2)11-6-10-18-16(21)13-7-3-4-8-14(13)19-17(22)15-9-5-12-23-15/h3-5,7-9,12H,6,10-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBNGEQSFYJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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